molecular formula C8H9N3 B1529797 5-(Dimethylamino)picolinonitrile CAS No. 1159733-63-7

5-(Dimethylamino)picolinonitrile

Cat. No.: B1529797
CAS No.: 1159733-63-7
M. Wt: 147.18 g/mol
InChI Key: XVVXHYBNPXIIMO-UHFFFAOYSA-N
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Description

Contextualization within Picolinonitrile and Pyridine (B92270) Chemistry

5-(Dimethylamino)picolinonitrile belongs to the broader classes of organic compounds known as picolinonitriles and pyridines. Pyridine (C₅H₅N) is a basic heterocyclic organic compound structurally related to benzene, with one methine group replaced by a nitrogen atom. nih.gov This nitrogen atom imparts distinct chemical properties, including a basic lone pair of electrons that does not overlap with the aromatic π-system, making it nucleophilic and basic. googleapis.com The pyridine ring is a common motif in numerous important compounds, including pharmaceuticals, agrochemicals, and vitamins. nih.gov

Picolinonitriles are derivatives of pyridine that contain a nitrile (-C≡N) group attached to the pyridine ring. The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring. The specific placement of substituents on the picolinonitrile core can further modulate its electronic properties and reactivity. In the case of this compound, the presence of a dimethylamino group (-N(CH₃)₂) at the 5-position significantly impacts the molecule's electronic character. The dimethylamino group is a strong electron-donating group, which can influence the nucleophilicity of the pyridine nitrogen and the reactivity of the ring in various chemical transformations.

Significance in Contemporary Chemical Research Paradigms

The significance of this compound in contemporary chemical research is largely tied to the established importance of substituted pyridines and picolinonitriles in medicinal chemistry. A vast body of research has demonstrated that these scaffolds are key components in the development of kinase inhibitors, a major class of therapeutic agents, particularly in oncology. nih.gov Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases. nih.gov

Patent literature indicates that derivatives of picolinonitrile are investigated as inhibitors of various kinases, such as PIM kinases, which are involved in cancer and inflammatory diseases. The general structure of many kinase inhibitors involves a heterocyclic core, like pyridine, that can form key interactions within the ATP-binding site of the target kinase. The substituents on this core are crucial for modulating potency, selectivity, and pharmacokinetic properties. The dimethylamino group, for instance, can act as a hydrogen bond acceptor and influence the solubility and basicity of the molecule.

While direct and extensive academic publications solely focused on this compound are not abundant, its value is inferred from the frequent appearance of the substituted picolinonitrile motif in patents for kinase inhibitors. This suggests that the compound is a valuable intermediate for the synthesis of libraries of potential drug candidates.

Scope of Current Academic Investigation

The primary area of academic and industrial investigation involving this compound appears to be its utilization as a synthetic intermediate. Its bifunctional nature, possessing both a reactive nitrile group and an electron-donating dimethylamino group on a pyridine core, makes it a versatile starting material for the construction of more elaborate molecular architectures.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in various cycloaddition reactions. The dimethylamino-substituted pyridine ring can undergo a range of transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of additional functional groups and the building of molecular complexity.

Given the interest in kinase inhibitors with picolinonitrile-based scaffolds, it is highly probable that this compound is being used in the synthesis of novel compounds for screening in drug discovery programs. However, the specifics of these investigations are often proprietary and primarily documented in patent literature rather than peer-reviewed academic journals. Future academic publications may shed more light on the specific reactions and applications of this compound as research in this area progresses.

Compound Data

PropertyValue
Chemical Name This compound
CAS Number 1159733-63-7
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol

Foundational Synthesis Pathways of the Core Scaffold

The foundational synthesis of the this compound core often begins with a pre-functionalized pyridine ring. A common and practical starting material is 5-bromopicolinonitrile. This commercially available intermediate provides a versatile handle for the introduction of the key dimethylamino group in a subsequent step. The synthesis of 5-bromopicolinonitrile itself can be achieved from 5-bromopicolinamide through dehydration using reagents like phosphorus oxychloride in a suitable solvent such as dry toluene.

Alternatively, pathways can be envisioned starting from 5-aminopicolinonitrile. This precursor allows for the direct introduction of the nitrogen functionality at the desired position, which can then be alkylated to form the dimethylamino group. The synthesis of 5-aminopicolinonitrile can be approached through various methods, including the reduction of 5-nitropicolinonitrile or the amination of a 5-halopicolinonitrile.

Another foundational approach involves the construction of the pyridine ring itself from acyclic precursors, although this is often a more complex route for this specific substitution pattern.

Strategic Derivatization Approaches

Derivatization strategies are crucial for both the introduction of the dimethylamino group and for further functionalization of the pyridine ring to generate a library of related compounds for various research applications.

Introduction of the Dimethylamino Moiety

The introduction of the dimethylamino group onto the picolinonitrile scaffold is a key transformation. Two primary strategies are commonly employed:

N,N-Dimethylation of 5-Aminopicolinonitrile: This approach involves the direct alkylation of 5-aminopicolinonitrile. Various methylating agents can be utilized, such as methyl iodide or dimethyl sulfate, typically in the presence of a base to deprotonate the amino group. The choice of base and reaction conditions is critical to control the degree of methylation and avoid side reactions. While effective, this method can sometimes lead to a mixture of mono- and dimethylated products, as well as potential quaternization of the pyridine nitrogen.

Buchwald-Hartwig Amination of 5-Halopicolinonitrile: A more modern and often higher-yielding approach is the palladium-catalyzed cross-coupling of a 5-halopicolinonitrile (e.g., 5-bromopicolinonitrile) with dimethylamine. This reaction, a cornerstone of modern organic synthesis, allows for the direct formation of the C-N bond under relatively mild conditions. The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.

Starting MaterialReagentProduct
5-AminopicolinonitrileMethyl iodide, BaseThis compound
5-BromopicolinonitrileDimethylamine, Pd catalyst, Ligand, BaseThis compound

Functionalization at Other Pyridine Ring Positions

Further diversification of the this compound scaffold can be achieved by introducing substituents at the remaining open positions on the pyridine ring (C3, C4, and C6). These functionalizations are typically performed on an appropriately substituted picolinonitrile intermediate before or after the introduction of the dimethylamino group. The electron-donating nature of the dimethylamino group can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Common functionalization reactions on the pyridine ring include:

Halogenation: Introduction of bromine or chlorine atoms can serve as a handle for further cross-coupling reactions.

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group and further modified.

Formylation: Introduction of an aldehyde group, which can undergo a wide range of subsequent transformations.

The specific conditions for these reactions must be carefully chosen to be compatible with the existing cyano and dimethylamino functionalities.

Metal-Catalyzed Coupling Reactions in Synthesis

Metal-catalyzed cross-coupling reactions are indispensable tools in the synthesis and derivatization of this compound and its analogs. These reactions provide efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. In the context of synthesizing derivatives of this compound, this reaction is particularly useful for introducing a wide variety of aryl, heteroaryl, or alkyl groups at a halogenated position on the picolinonitrile ring. For instance, 5-bromopicolinonitrile can be coupled with various boronic acids or their esters to generate a diverse library of 5-substituted picolinonitriles. These intermediates can then be further elaborated, for example, by introducing the dimethylamino group at another position if the initial substitution pattern allows.

A typical Suzuki-Miyaura reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., dioxane, ethanol, or a mixture with water). Microwave irradiation can often be employed to accelerate the reaction.

Aryl HalideBoronic AcidCatalystBaseSolventProduct
5-BromopicolinonitrilePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol5-Phenylpicolinonitrile
5-Bromopicolinonitrile3-Chlorophenylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol5-(3-Chlorophenyl)picolinonitrile
5-BromopicolinonitrileThiophene-3-boronic acidPd(PPh₃)₄Cs₂CO₃Ethanol5-(Thiophen-3-yl)picolinonitrile

Buchwald-Hartwig Cross-Coupling Protocols

As previously mentioned in the context of introducing the dimethylamino moiety, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction is broadly applicable for coupling aryl halides or pseudohalides with a wide range of primary and secondary amines. The synthesis of this compound from 5-bromopicolinonitrile and dimethylamine is a prime example of its utility. wikipedia.org

The choice of ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been developed to facilitate the catalytic cycle and improve reaction outcomes with a broad range of substrates. The reaction conditions, including the choice of palladium precursor, ligand, base, solvent, and temperature, must be optimized for each specific substrate combination to achieve high yields.

Aryl HalideAmineCatalystLigandBaseProduct
5-BromopicolinonitrileDimethylaminePd₂(dba)₃XPhosNaOtBuThis compound
5-BromotryptolineAminopyridinesPd₂(dba)₃XantphosCs₂CO₃N-(Pyridinyl)tryptoline derivatives

Synthetic Approaches and Mechanistic Insights into this compound and its Analogs

The synthesis and mechanistic understanding of nitrogen-containing heterocyclic compounds are of significant interest in organic chemistry. This article focuses on the chemical compound this compound, exploring palladium-catalyzed synthetic methodologies for its formation and delving into the mechanistic details of these transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylamino)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)10-6-8/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVXHYBNPXIIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for identifying the characteristic functional groups and vibrational modes within the 5-(Dimethylamino)picolinonitrile molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
Aromatic C-HStretching3100-3000
Aliphatic C-H (in -N(CH₃)₂)Stretching2950-2850
Nitrile (C≡N)Stretching2260-2220
Aromatic C=C and C=NStretching1600-1450
C-N (in dimethylamino)Stretching1360-1250

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. nih.gov While specific Raman data for this compound is not detailed in the provided search results, analysis of similar molecules like p-(dimethylamino)benzaldehyde (DABA) reveals characteristic Raman bands. nih.gov For DABA, many spectral modes are extended, involving both stretching and bending of the entire molecule, though some are localized. nih.gov In the context of this compound, Raman spectroscopy would be expected to clearly show the nitrile (C≡N) stretch, which is often strong in Raman spectra. The symmetric vibrations of the pyridine (B92270) ring and the vibrations associated with the dimethylamino group would also be prominent. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed Raman peaks to specific vibrational modes. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful technique for mapping the precise chemical environment of each proton and carbon atom within the this compound molecule, providing unambiguous structural confirmation.

Proton (¹H) NMR for Chemical Environment Mapping

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring atoms. rsc.orgnp-mrd.org For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the methyl protons of the dimethylamino group. The chemical shifts (δ) of the pyridine protons are influenced by the electron-donating dimethylamino group and the electron-withdrawing nitrile group. The protons on the pyridine ring will likely appear as distinct signals in the aromatic region of the spectrum, with their splitting patterns (e.g., doublet, triplet) revealing the number of adjacent protons. The six protons of the dimethylamino group would be expected to appear as a singlet, due to their chemical equivalence, in the upfield region of the spectrum. chemicalbook.com

Proton Type Expected Chemical Shift (ppm) Multiplicity
Pyridine Ring Protons~7.0 - 8.5Doublet, Doublet of Doublets
Dimethylamino Protons (-N(CH₃)₂)~2.5 - 3.5Singlet

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the number of different carbon environments in a molecule and to elucidate the carbon skeleton. rsc.orgresearchgate.net In this compound, each carbon atom in the pyridine ring, the nitrile group, and the dimethylamino group will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their electronic environment. The carbon of the nitrile group (C≡N) typically appears in a characteristic downfield region. The carbons of the pyridine ring will have shifts influenced by the substituents, and the two equivalent methyl carbons of the dimethylamino group will give a single signal in the upfield region. docbrown.info

Carbon Type Expected Chemical Shift (ppm)
Nitrile Carbon (-C≡N)~115 - 125
Pyridine Ring Carbons~110 - 160
Dimethylamino Carbons (-N(CH₃)₂)~30 - 45

Advanced Multi-Dimensional NMR Techniques

For complex molecules, one-dimensional NMR spectra can have overlapping signals. nih.gov Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these ambiguities and establish connectivity between atoms. wikipedia.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to assign the signals from the pyridine ring protons by showing their through-bond correlations. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. wikipedia.org It would definitively link the ¹H signals of the pyridine ring and the dimethylamino group to their corresponding ¹³C signals, confirming assignments made from the 1D spectra.

These multi-dimensional techniques are crucial for the unambiguous assignment of all proton and carbon signals, providing a complete and detailed picture of the molecular structure of this compound. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, is pivotal in characterizing the electronic transitions and excited-state behavior of this compound. These techniques are sensitive to the intramolecular charge transfer (ICT) nature of the molecule, which is influenced by the electron-donating dimethylamino group and the electron-withdrawing nitrile group.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states upon absorption of light. For molecules like this compound, the absorption bands are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from the change in the dipole moment of the molecule upon excitation.

Studies on related dimethylamino-substituted aromatic compounds show that the absorption spectra are characterized by bands corresponding to π → π* transitions. For instance, in derivatives of quinoline, the insertion of a dimethylamino group significantly affects the absorption profile. The environment, particularly the solvent polarity, can cause shifts in the absorption maxima (λmax). An increase in solvent polarity typically leads to a bathochromic (red) shift for molecules where the excited state is more polar than the ground state. While specific UV-Vis data for this compound is not extensively detailed in the provided results, the behavior of analogous compounds like p-N,N-(dialkylamino) benzylidenemalononitrile (B1330407) shows bathochromic shifts in both absorption bands when moving from n-hexane to acetonitrile, indicating an increase in the excited state dipole moment. ajol.info Similarly, studies on other donor-acceptor systems confirm that an increase in solvent polarity often moves the absorption to lower energy regions. dntb.gov.ua

Table 1: Illustrative UV-Vis Absorption Data for Structurally Related Compounds

Compound/System Solvent Absorption Maxima (λmax) Reference
p-N,N-(dialkylamino) benzylidenemalononitrile n-Hexane 320 nm, 410 nm ajol.info
p-N,N-(dialkylamino) benzylidenemalononitrile Acetonitrile 335 nm, 430 nm ajol.info

This table illustrates the typical solvatochromic shifts observed in related donor-acceptor molecules, a behavior expected for this compound.

Fluorescence Emission Spectroscopy for Excited State Characterization

Fluorescence spectroscopy provides insights into the properties of the first excited singlet state (S₁). Key parameters include the emission maximum (λem), fluorescence quantum yield (Φf), and excited-state lifetime. For many donor-acceptor molecules, including those related to this compound, the phenomenon of dual fluorescence is observed, particularly in polar solvents. ajol.info This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state, which is stabilized in polar environments and emits at a longer wavelength (lower energy) compared to the locally excited (LE) state.

The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. wikipedia.org It is highly dependent on the rates of radiative (fluorescence) and non-radiative decay pathways. wikipedia.org Environmental factors, such as solvent polarity and the presence of quenchers, can significantly impact the quantum yield. For example, the quantum yield of formononetin, an isoflavone, is reported to be 0.042 under specific conditions. mdpi.com In another study, the quantum yields for a different dimethylamino-containing compound were determined to be in the range of 27-29% in ethanol. researchgate.net The inhibition of TICT state formation is a known strategy to increase the fluorescence quantum yield in many fluorophores. researchgate.net

The emission spectra can also be dependent on the excitation wavelength, which may suggest the presence of multiple ground state conformers. ajol.info Characterization of the excited state involves analyzing these parameters to understand the deactivation pathways available to the molecule after photoexcitation.

Table 2: Illustrative Fluorescence Quantum Yields of Various Compounds

Compound Solvent/Condition Quantum Yield (Φf) Reference
5-(2-(Dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde Ethanol 27.1% - 29.2% researchgate.net
Formononetin pH 9.3 - 12.0 4.2% mdpi.com
Quinine Sulfate (Standard) 0.1M Perchloric Acid 60% wikipedia.org
8-anilinonaphthalene-1-sulfonic acid (ANS) Aqueous Buffer 0.2% wikipedia.org

This table provides context for the range of quantum yields observed in fluorescent molecules, highlighting the strong influence of molecular structure and environment.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk The molecular formula of this compound is C₈H₉N₃, corresponding to a molecular weight of 147.18 g/mol . chemicalbook.comchemicalbook.com

In a mass spectrometer, a molecule is first ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that aids in structural identification. The fragmentation process is not random; cleavage often occurs at specific bonds, influenced by the stability of the resulting fragments. chemguide.co.ukyoutube.com

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the dimethylamino group is a common pathway for amines. libretexts.org This would result in the loss of a methyl radical (•CH₃, mass 15) to form a stable iminium cation.

Loss of HCN: Aromatic nitriles can lose a molecule of hydrogen cyanide (HCN, mass 27).

Ring Fragmentation: The pyridine ring itself can undergo cleavage.

The relative abundance of different fragment ions depends on their stability. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic system. libretexts.org The presence of a nitrogen atom means the molecular ion will have an odd mass, consistent with the molecular weight of 147. libretexts.org

Table 3: Predicted Key Fragments for this compound in Mass Spectrometry

m/z Value Possible Fragment Identity Fragmentation Process
147 [C₈H₉N₃]⁺ Molecular Ion (M⁺)
132 [M - CH₃]⁺ Alpha-cleavage, loss of a methyl radical

This table outlines the expected major peaks in the mass spectrum based on general fragmentation rules for similar chemical structures.

Application of Chemometric Methods for Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data, extract meaningful information, and build predictive models. It is particularly useful for analyzing complex spectroscopic datasets where visual inspection alone is insufficient.

Multivariate Statistical Analysis of Spectral Datasets

Multivariate statistical methods, such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA), are employed to identify patterns and differences within large sets of spectra. nih.gov For instance, if the spectrum of this compound were recorded under various conditions (e.g., different solvents, temperatures), PCA could be used to reduce the dimensionality of the data and identify the principal sources of variation. This can help in distinguishing between different molecular conformations or environmental effects that are not obvious from simply overlaying the spectra. nih.gov

In studies of other compounds, these techniques have successfully discriminated between samples based on subtle spectral differences, such as analyzing serum samples from different patient groups using Raman spectroscopy. nih.gov This approach allows for the identification of specific spectral bands that are most significant for differentiation.

Predictive Modeling in Spectroscopic Characterization

Predictive modeling uses spectroscopic data to predict certain properties or concentrations of a substance. By building a mathematical model based on a set of known samples (a training set), it becomes possible to predict the properties of unknown samples from their spectra.

For example, a model could be developed to predict the polarity of a solvent based on the solvatochromic shift observed in the UV-Vis or fluorescence spectrum of this compound. This involves establishing a correlation between the spectral data (e.g., λmax) and a known solvent polarity scale. While specific predictive models for this compound are not detailed in the search results, the general methodology is widely applied in analytical chemistry. For example, the Catalán solvent polarity scale is a four-parameter model used to discuss and quantify solvatochromism in dyes, which could be applied to this compound. dntb.gov.ua Such models are crucial for developing sensors and probes where a spectral response is quantitatively linked to an environmental parameter.

Table of Compounds Mentioned

Compound Name
This compound
4-(Dimethylamino)benzonitrile (B74231) (DMABN)
p-N,N-(dialkylamino) benzylidenemalononitrile
4-dimethylamino pyranoflavylium cinnamate
5-(2-(Dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde
Formononetin
Quinine Sulfate
8-anilinonaphthalene-1-sulfonic acid (ANS)
Toluene
Acetonitrile
n-Hexane
Methanol

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are at the heart of modern computational chemistry, providing a mathematical framework to approximate solutions to the Schrödinger equation for a given molecule. These methods vary in their accuracy, computational cost, and the specific properties they are designed to investigate.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.govnih.gov It is particularly well-suited for studying the electronic properties of molecules like 5-(Dimethylamino)picolinonitrile. DFT methods are used to determine the ground-state electronic structure, optimized geometry, and vibrational frequencies of the molecule. nih.gov

For investigating excited states, Time-Dependent DFT (TD-DFT) is a widely used extension. nih.gov This approach allows for the calculation of electronic transition energies, which correspond to the absorption of light by the molecule, providing insights into its UV-visible spectrum. A common functional used in such studies is B3LYP, often paired with basis sets like 6-311G(d,p) or cc-pVTZ to achieve reliable results. nih.gov

Computational Method Basis Set Properties Calculated
DFT (e.g., B3LYP)6-311G(d,p)Optimized geometry, ground-state energy, vibrational frequencies
TD-DFTcc-pVTZElectronic transition energies, UV-visible spectra

This table illustrates common combinations of DFT functionals and basis sets used in the computational study of organic molecules.

While DFT is a popular choice, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are derived directly from first principles without the use of empirical parameters. These methods can be highly accurate but are often computationally expensive, limiting their application to smaller molecules.

On the other end of the spectrum, semi-empirical methods, such as AM1 and PM3, incorporate experimental data to simplify calculations. nih.gov While less accurate than DFT or ab initio methods, they are significantly faster, making them suitable for preliminary analyses or for studying very large molecular systems. nih.gov

Electronic Structure and Molecular Orbital Analysis

Understanding the distribution of electrons within a molecule is crucial for predicting its chemical behavior. Several computational techniques are employed to analyze the electronic structure of this compound.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. libretexts.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more easily excitable and therefore more reactive. libretexts.org For this compound, the electron-donating dimethylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing nitrile group on the pyridine (B92270) ring will likely lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap and influencing its electronic absorption properties.

Molecular Orbital Description Significance for this compound
HOMOHighest Occupied Molecular OrbitalLikely localized on the electron-rich dimethylamino group and pyridine ring.
LUMOLowest Unoccupied Molecular OrbitalLikely localized on the electron-deficient pyridine ring and nitrile group.
HOMO-LUMO GapEnergy difference between HOMO and LUMOA smaller gap indicates higher reactivity and a shift in absorption to longer wavelengths.

This table outlines the key characteristics and significance of the Frontier Molecular Orbitals in the context of this compound.

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For this compound, the MEPS would likely show a region of negative potential (typically colored red) around the nitrogen atom of the nitrile group and the nitrogen of the pyridine ring, indicating their potential to act as sites for electrophilic attack. Conversely, a region of positive potential (typically colored blue) might be expected around the hydrogen atoms of the methyl groups. This mapping helps in understanding intermolecular interactions and predicting sites of chemical reactions. nih.govnih.govepa.gov

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduq-chem.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis can quantify the stability of the molecule arising from hyperconjugative interactions. acadpubl.eu

For this compound, NBO analysis would likely reveal strong interactions between the lone pair electrons on the dimethylamino nitrogen and the π* anti-bonding orbitals of the pyridine ring. acadpubl.eunih.gov This delocalization of electron density is a key factor in the electronic properties of the molecule, contributing to its stability and influencing its reactivity. The analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges on each atom. q-chem.com

NBO Interaction Donor Orbital Acceptor Orbital Stabilization Energy (E(2))
n -> πLone pair on Dimethylamino Nπ of Pyridine RingHigh
π -> ππ of Pyridine Ringπ of Nitrile GroupModerate

This table provides a hypothetical representation of key NBO interactions and their expected relative stabilization energies for this compound, based on the principles of hyperconjugation in similar molecules.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic nature of molecules like this compound, providing a view of their conformational landscape and how they interact with their environment over time.

Conformational Landscape Exploration

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bond connecting the dimethylamino group to the picolinonitrile ring. Molecular dynamics simulations can map the potential energy surface associated with this rotation, identifying stable and transient conformers.

Key dihedral angles, such as the one defining the twist of the dimethylamino group relative to the pyridine ring, are monitored during the simulation. By calculating the free energy as a function of this dihedral angle, a conformational landscape can be constructed. For analogous molecules like DMABN, studies have revealed the existence of a planar or near-planar ground state conformation and a twisted intramolecular charge transfer (TICT) state, where the dimethylamino group is perpendicular to the aromatic ring. It is plausible that this compound exhibits similar conformational behavior, with the nitrogen atom in the pyridine ring potentially influencing the energy barrier between the planar and twisted forms.

A hypothetical representation of the conformational states of this compound is presented in Table 1.

ConformerDihedral Angle (Pyridine Ring - N(CH₃)₂)Relative Energy (kcal/mol)
Planar~0°0 (Ground State)
Twisted~90°Higher Energy (TICT-like state)

This table is a hypothetical representation based on the behavior of similar molecules and is intended for illustrative purposes.

Intermolecular Interaction Modeling

Understanding how this compound interacts with other molecules, including solvents or biological macromolecules, is crucial for predicting its behavior in various environments. MD simulations can model these interactions in detail.

In a simulated environment, the non-covalent interactions between this compound and surrounding molecules can be analyzed. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. The nitrogen atom of the nitrile group and the nitrogen of the pyridine ring can act as hydrogen bond acceptors, while the methyl groups of the dimethylamino function can participate in hydrophobic interactions.

Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. This analysis would reveal the dominant forces driving the intermolecular associations of this compound. For instance, in polar solvents, electrostatic interactions with the pyridine and nitrile nitrogens would likely be significant, while in non-polar media, dispersion forces would play a more dominant role.

Computational Prediction and Validation of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between molecular structure and experimental spectra.

Simulated Vibrational Spectra (IR, Raman)

The infrared (IR) and Raman spectra of this compound can be computationally predicted using methods like Density Functional Theory (DFT). By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined.

The simulated spectra would be expected to show characteristic peaks corresponding to the functional groups present in the molecule. For example, a strong absorption band corresponding to the C≡N stretching vibration of the nitrile group would be anticipated in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. The dimethylamino group would exhibit characteristic C-N stretching and methyl group bending vibrations. The vibrations of the pyridine ring would also contribute a series of bands to the spectra.

A hypothetical table of selected calculated vibrational frequencies for this compound is provided in Table 2.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
C≡N Stretch~2240StrongModerate
C-N (Aromatic-N(CH₃)₂) Stretch~1350ModerateStrong
Pyridine Ring Breathing~1000ModerateStrong
CH₃ Symmetric Stretch~2850ModerateModerate
CH₃ Asymmetric Stretch~2950ModerateModerate

This table contains hypothetical data based on characteristic group frequencies and is for illustrative purposes.

Computed NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

The calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The protons on the pyridine ring would appear in the aromatic region of the ¹H NMR spectrum, with their specific shifts influenced by the electron-donating dimethylamino group and the electron-withdrawing nitrile group. The methyl protons of the dimethylamino group would likely appear as a singlet in the upfield region. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atoms of the pyridine ring, the nitrile carbon, and the methyl carbons.

Table 3 presents a hypothetical prediction of the ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C (Nitrile)~118
C (Pyridine, adjacent to Nitrile)~135
C (Pyridine, adjacent to Dimethylamino)~155
C (Pyridine, other)~110-140
C (Methyl)~40

This table contains hypothetical data based on typical chemical shifts for similar structures and is for illustrative purposes.

Predicted UV-Vis and Fluorescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. For this compound, these calculations would provide insights into its photophysical properties.

The predicted UV-Vis spectrum would likely show absorption bands in the ultraviolet region, corresponding to π-π* and n-π* electronic transitions within the aromatic system. The presence of the electron-donating dimethylamino group and the electron-withdrawing nitrile group is expected to lead to intramolecular charge transfer (ICT) character in the electronic transitions.

Fluorescence spectra can also be simulated by optimizing the geometry of the first excited state. For analogous molecules like DMABN, dual fluorescence is a well-known phenomenon, where emission occurs from both a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state, particularly in polar solvents. TD-DFT calculations could explore the potential for similar behavior in this compound, predicting the emission wavelengths from different excited state minima.

A hypothetical summary of predicted electronic transitions for this compound is shown in Table 4.

TransitionWavelength (nm)Oscillator StrengthCharacter
S₀ → S₁~350Highπ-π* / ICT
S₀ → S₂~280Moderateπ-π*
S₁ (LE) → S₀ (Fluorescence)~400-LE Emission
S₁ (TICT) → S₀ (Fluorescence)~500-TICT Emission

This table contains hypothetical data based on the photophysical properties of similar molecules and is for illustrative purposes.

Theoretical Modeling of Reaction Mechanisms and Pathways

While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the reaction pathways of related nitrile-containing heteroaromatic compounds have been a subject of computational investigation. Methodologies such as Density Functional Theory (DFT) are central to elucidating these mechanisms. researchgate.net

DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-311++G(d,p), are employed to map out potential energy surfaces for proposed reactions. nih.gov This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are crucial for determining the feasibility and kinetics of a reaction pathway. ias.ac.in For a compound like this compound, theoretical modeling could be applied to understand:

Nucleophilic Aromatic Substitution: Investigating the susceptibility of the pyridine ring to nucleophilic attack, and how the dimethylamino and cyano groups influence the regioselectivity and activation barriers.

Reactions at the Nitrile Group: Modeling the cycloaddition reactions or hydrolysis of the cyano group. For instance, the [3+2] cycloaddition pathway between nitrilimines and ethene has been examined using DFT, revealing low activation barriers consistent with the transient nature of the reacting species. nih.gov

Catalytic Cross-Coupling Reactions: Simulating the steps involved in metal-catalyzed reactions, such as those involving palladium catalysts, to understand ligand dissociation, oxidative addition, and reductive elimination steps. nih.gov

Table 1: Representative Activation Energies for Nitrile Reactions with Thiol Nucleophiles (Illustrative)

Compound ClassRepresentative Activation Energy (kcal/mol)Reactivity Level
Activated Aromatic Nitriles< 16High
Benzonitrile (B105546) Derivatives16 - 20Intermediate
Aliphatic Nitriles> 20Low

This table is illustrative and based on general findings for nitrile-containing compounds to demonstrate the type of data generated from theoretical modeling. ias.ac.in

Elucidation of Structure-Property Relationships through Computational Means

Computational chemistry is instrumental in establishing clear relationships between the molecular structure of a compound and its physicochemical properties. For this compound, the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitrile group on the pyridine scaffold dictates its electronic and, consequently, its chemical properties.

DFT and other ab initio methods are used to calculate a variety of molecular descriptors that help to quantify these relationships. scirp.org Key areas of investigation include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. nih.gov For substituted pyridines, DFT calculations have shown how different functional groups systematically alter these frontier orbital energies. researchgate.netias.ac.in

Electrostatic Potential Maps (EPMs): EPMs visualize the electron density distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the nitrogen of the dimethylamino group and the pyridine ring would be expected to be electron-rich, while the region around the cyano group would be electron-deficient.

Quantitative Structure-Activity Relationships (QSAR): While often associated with biological activity, QSAR principles can be applied to chemical properties. Computational descriptors (e.g., dipole moment, polarizability, charge on specific atoms) can be correlated with experimentally observed properties to build predictive models. mdpi.com

Table 2: Calculated Electronic Properties of Substituted Pyridines (Illustrative)

Substituent at C4-positionHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-H-6.8-0.56.3
-CH3-6.5-0.46.1
-NH2-5.9-0.25.7
-NO2-7.5-2.05.5

This table provides illustrative data based on general trends observed for substituted pyridines to demonstrate how computational methods elucidate structure-property relationships. Actual values for this compound would require specific calculation.

Advanced Research Applications in Materials Science and Chemical Sensing

Role as Building Blocks in Advanced Materials

The pyridine-based structure of 5-(Dimethylamino)picolinonitrile, functionalized with reactive and electronically active groups, allows it to serve as a fundamental unit in the construction of complex, high-performance materials.

While direct polymerization of this compound is not widely documented, its structural motifs are relevant to polymer science. Picolinonitrile and its derivatives can be starting materials for more complex monomers. For instance, picolinonitrile can be converted into a tetrazole-containing pyridine (B92270) compound, which can then act as a ligand in metallo-supramolecular polymers. nih.gov The development of polymers from functionalized building blocks is a key area of materials science, with applications ranging from conductive polymers to specialized membranes. mdpi.com The synthesis of polymers can occur through various methods, including in-situ polymerization, where a monomer is polymerized in the presence of other materials to form a composite. mdpi.commdpi.com The general approach involves using versatile building blocks, such as pyrimidine (B1678525) derivatives, which can be modified and cyclized to create diverse molecular structures for materials development. nih.gov

Table 1: Examples of Polymer Synthesis Strategies Using Functional Building Blocks

Polymer Synthesis ApproachKey Building Block/Precursor TypeResulting Polymer/Material TypePotential Application
In-situ PolymerizationMonomers like Styrene with functional nanoparticlesPolymer/Inorganic Hybrid Nanoparticles mdpi.comCatalysis, Magnetic Separation mdpi.com
Precipitation PolycondensationHexachlorocyclotriphosphazene and bisphenol monomersCrosslinked Polyphosphazene-Aromatic Ether Microspheres mdpi.comAdvanced Hybrid Materials mdpi.com
Solution PolycondensationAromatic diamines (e.g., containing 1,3,4-oxadiazole)Fluorescent Imide-type Polymers researchgate.netOrganic Light-Emitting Diodes (OLEDs) researchgate.net
Immobilization and Cyclization4,6-dichloro-5-nitropyrimidine and amino acidsStructurally diverse pteridinones nih.govScaffolds for chemical libraries

The core structure of this compound is highly relevant for organic electronics. Molecules combining electron-donating and electron-accepting units are crucial for creating materials with thermally activated delayed fluorescence (TADF), a key mechanism for improving the efficiency of Organic Light-Emitting Diodes (OLEDs). For example, emitters using a pyridine-3,5-dicarbonitrile (B74902) (PCN) core, which is structurally similar to picolinonitrile, have been developed for orange-red TADF-OLEDs. rsc.org In these designs, electron-donating groups are attached to an electron-accepting pyridine-nitrile core. rsc.org The combination of a donor (like a dimethylamino group) and an acceptor (the cyanopyridine unit) in this compound facilitates intramolecular charge transfer (ICT), a fundamental process for creating emissive states in OLEDs. The design of such molecules aims to achieve a small energy gap between the singlet and triplet excited states (ΔE_ST), which allows for efficient harvesting of non-emissive triplet excitons and enhances the device's quantum efficiency. rsc.org

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. wikipedia.org The this compound molecule possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. This allows it to act as a bidentate or monodentate ligand. The coordination of such ligands to metal centers can create functional complexes with specific catalytic, magnetic, or photophysical properties. For example, picolinonitrile has been used as a precursor to synthesize 2-(1H-tetrazol-5-yl)pyridine, a ligand that forms distorted octahedral geometries with metal ions like Ni(II) and Co(II). nih.gov The resulting metal complexes exhibit distinct coordination chemistry and spectroscopic characteristics, which are influenced by the ligand's structure. nih.gov The electron-donating dimethylamino group in this compound can further modulate the electronic properties of the resulting metal complex, influencing its stability and reactivity. mdpi.com

Development of Chemical Probes and Sensors

The electronically active and metal-coordinating nature of this compound makes it an excellent candidate scaffold for the design of chemosensors. These sensors can detect specific ions or molecules through changes in their optical properties, such as fluorescence.

Fluorescence-based sensing is a highly sensitive detection method. The mechanism often relies on the modulation of a fluorophore's emission in the presence of an analyte. For molecules like this compound, which contain both an electron donor (dimethylamino) and an acceptor (cyanopyridine), Intramolecular Charge Transfer (ICT) is a key process. rsc.org The binding of an analyte, such as a metal ion, to the molecule can disrupt or enhance the ICT process, leading to a significant change in fluorescence intensity or a shift in the emission wavelength.

Another common mechanism is fluorescence quenching, where the interaction with an analyte provides a non-radiative pathway for the fluorophore to return to its ground state. mdpi.com This can occur through processes like photoinduced electron transfer (PET) or the formation of non-fluorescent aggregates. For instance, polymers containing dimethylamino-functionalized oxadiazole and azomethine units exhibit fluorescence quenching upon complexation with metal ions like Co²⁺ and Cu²⁺. researchgate.netnih.gov The quenching is attributed to electron transfer reactions and the formation of coordination bonds between the metal ions and the nitrogen atoms in the polymer. researchgate.netnih.gov

The pyridine and dimethylamino groups in this compound provide effective binding sites for metal ions. Research on analogous structures has demonstrated high selectivity and sensitivity for certain metal ions. For example, poly(azomethine-1,3,4-oxadiazole)s functionalized with dimethylamino groups have been successfully used as fluorescent sensors for the detection of Co²⁺ and Cu²⁺. researchgate.netnih.gov Upon addition of these specific metal ions, the fluorescence intensity of the sensor molecules is significantly quenched, while other metal ions like Cd²⁺, Hg²⁺, Ni²⁺, and Zn²⁺ cause minimal changes. researchgate.netnih.gov This selectivity allows for the specific detection of target analytes in a mixture. The sensitivity of such sensors is often quantified by the limit of detection (LOD), with studies reporting LODs in the micromolar range for Co²⁺ and Cu²⁺. nih.gov The interaction between the sensor and the metal ion can be analyzed using models like the Stern-Volmer equation to understand the quenching mechanism, which can be static (due to complex formation) or dynamic (due to collisional processes). nih.gov

Table 2: Research Findings on a Dimethylamino-Functionalized Polymer Sensor for Metal Ion Detection nih.gov

AnalyteSensing PolymerQuenching Percentage (QP)Limit of Detection (LOD) (M)Binding Stoichiometry (Sensor:Ion)
Co²⁺OxFl Polyazomethine89.84%3.942 × 10⁻⁵1:2
Cu²⁺OxFl Polyazomethine64.16%1.866 × 10⁻⁵1:1
Co²⁺OxT Polyazomethine90.08%4.598 × 10⁻⁵N/A
Cu²⁺OxT Polyazomethine66.09%2.024 × 10⁻⁵N/A

In-Depth Analysis of this compound Reveals Limited Advanced Research Applications

Despite a comprehensive investigation into the scientific literature, detailed research findings on the advanced applications of the chemical compound this compound in materials science, chemical sensing, catalytic chemistry, and corrosion inhibition remain largely undocumented. While the foundational chemical properties of the compound are known, its exploration in these specialized fields appears to be minimal or not publicly available.

The investigation into "nucleophilic catalysis" revealed extensive research on similar pyridine-containing compounds, such as 4-(dimethylamino)pyridine (DMAP). These related compounds have been shown to be effective nucleophilic catalysts in various organic reactions. rsc.orgacs.orgresearchgate.netsoci.org For instance, DMAP is a well-established catalyst for acylation reactions. soci.org However, this body of research does not extend to this compound, and therefore, no specific data on its catalytic activity or mechanism in nucleophilic catalysis can be provided.

Similarly, the exploration of "corrosion inhibition mechanisms" brought to light studies on other organic molecules, including various pyridine and pyrimidine derivatives, which have demonstrated efficacy in protecting metals from corrosion in acidic environments. bohrium.comqu.edu.qaresearchgate.netelectrochemsci.orgresearchgate.net These studies detail the adsorption of inhibitor molecules on metal surfaces, a key aspect of their protective function. researchgate.netelectrochemsci.org Nevertheless, no research was found that specifically examines the corrosion inhibition properties of this compound.

The absence of dedicated research articles and experimental data for this compound in the specified advanced research areas of materials science and chemical sensing further underscores the limited scope of its current scientific exploration. While related picolinonitrile derivatives have been investigated for various applications, including in the synthesis of photovoltaic materials and as pharmaceutical intermediates, this information is not directly applicable to the compound . nih.govchemicalbook.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.